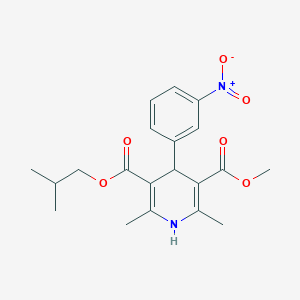

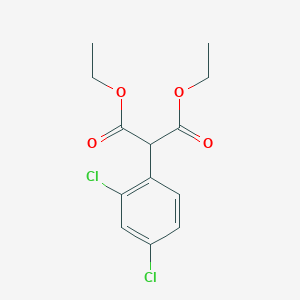

Diethyl 2-(2,4-dichlorophenyl)malonate

Descripción general

Descripción

“Diethyl 2-(2,4-dichlorophenyl)malonate” is a derivative of diethyl malonate . It has a linear formula of C13H14Cl2O5 .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H14Cl2O4 . The InChI code is 1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 . The Canonical SMILES is CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC .

Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . Its molecular weight is 305.16 g/mol . The XLogP3-AA is 3.8 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 7 . The topological polar surface area is 52.6 Ų .

Aplicaciones Científicas De Investigación

Cyclocondensation Reactions : Diethyl malonates are used as reagents in cyclocondensation with 1,3-dinucleophiles to synthesize six-membered heterocycles (Stadlbauer et al., 2001).

Synthesis of Anticancer Drugs : Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is an important intermediate in the synthesis of small molecule anticancer drugs (Xiong et al., 2018).

Arylation Reactions : Diethyl malonate reacts with diaryliodonium salts, leading to the synthesis of various mono- and di-aryl derivatives, which are significant in organic synthesis (Beringer & Forgione, 1963).

Hydrolysis Reactions : Research on the hydrolysis of diethyl 2-(perfluorophenyl)malonate provides insights into the synthesis of perfluorophenylacetic acid, avoiding the handling of toxic substances (Taydakov & Kiskin, 2020).

Exciplex Formation in Polymer Matrices : Diethyl malonate derivatives are used to study exciplex formation in polymer matrices, which is significant in understanding molecular interactions in solid states (Yuan et al., 1989).

Nucleophile Substitution Reactions : The kinetics and mechanism of the reaction of diethyl malonate with fluoro-2,4-dinitrobenzene are studied, contributing to the understanding of nucleophile substitution reactions in organic chemistry (Leffek & Tremaine, 1973).

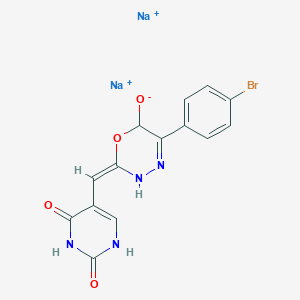

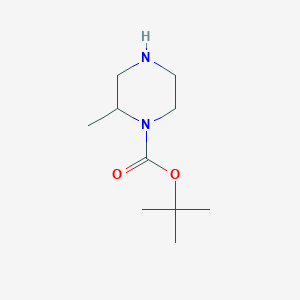

Synthesis of Posaconazole Intermediate : Diethyl malonate is used in the synthesis of intermediates for Posaconazole, an antifungal medication (Chen et al., 2015).

Synthesis of β-Trifluoromethyl-N-acetyltryptophan : Diethyl malonate derivatives are involved in the synthesis of β-trifluoromethyl-N-acetyltryptophan, showing the compound's utility in complex organic syntheses (Gong et al., 1999).

Safety and Hazards

“Diethyl 2-(2,4-dichlorophenyl)malonate” is classified as a combustible liquid . It is advised to keep it away from heat/sparks/open flames/hot surfaces and to avoid smoking near it . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Propiedades

IUPAC Name |

diethyl 2-(2,4-dichlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGCCTUCURBNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371134 | |

| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111544-93-5 | |

| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)

![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)